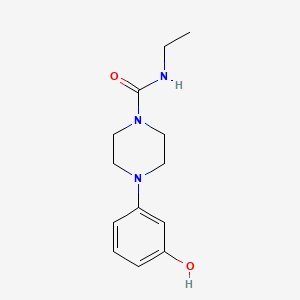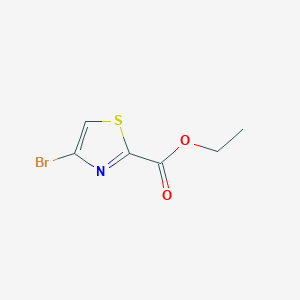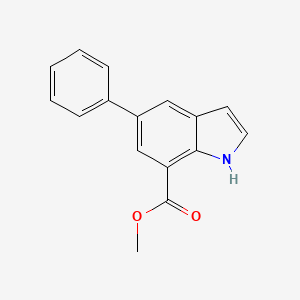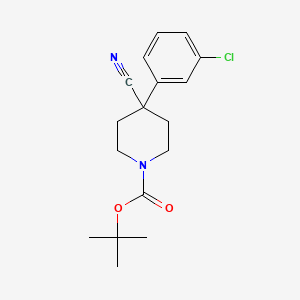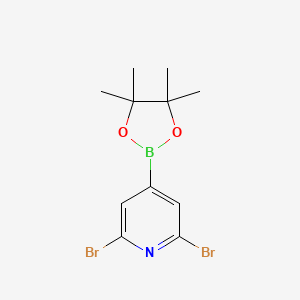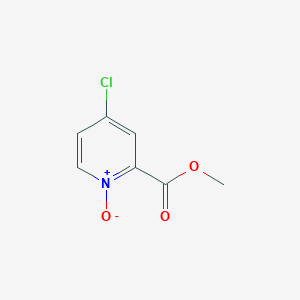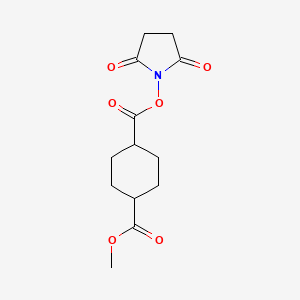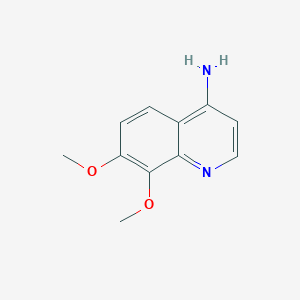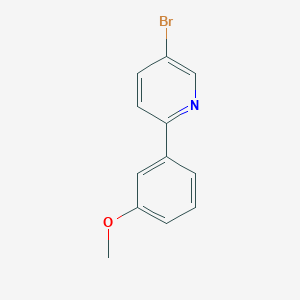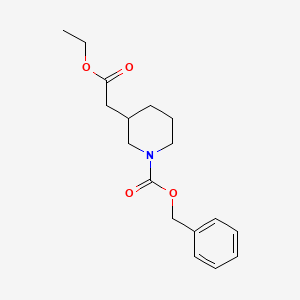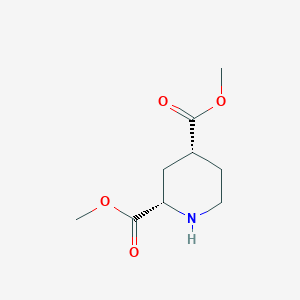
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include examining the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
-
Asymmetric Organocatalysis
- Summary: Compounds similar to “Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate” have been used in the field of asymmetric organocatalysis . For instance, a three-step synthesis of 1- { (1S,2S,4R)-7,7-dimethyl-1- [ (pyrrolidin-1-yl)methyl]bicyclo [2.2.1]heptan-2-yl}-1H-benzo [d]imidazole, prepared from camphor derived diamine, has been disclosed .
- Method: The method involves a three-step synthesis process .
- Results: The absolute configuration at the chiral center bearing benzo [d]imidazole moiety was confirmed by NOESY .
-
Synthesis of Bicyclo [2.2.1]heptane-1-carboxylates
- Summary: An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- Method: The method involves an organocatalytic formal [4 + 2] cycloaddition reaction .
- Results: A wide range of bicyclo [2.2.1]heptane-1-carboxylates were synthesized in a highly enantioselective manner .
-
Synthesis of (2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one
- Summary: A novel cycloaliphatic monomer for polyimides (PI), 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride (H′-PMDA) is proposed in this work .
- Method: The method involves the use of a novel cycloaliphatic monomer for polyimides .
- Results: The results of this research are not explicitly mentioned in the source .
-
Protein Engineering
- Summary: 4-substituted prolines, especially 4-fluoroprolines, have been widely used in protein engineering and design . They are used for tuning the conformational stability of peptides and proteins, studying structure–activity relationships, and developing novel peptide-based materials .
- Method: The method involves the incorporation of both (2S,4R)- and (2S,4S)-methylproline into the Trx1P variant of the model protein thioredoxin .
- Results: The stereochemistry of the 4-methyl group might be a key determinator for successful incorporation during ribosomal synthesis of this protein .
-
Synthesis of Natural Products and Drugs
- Summary: The non-proteinogenic amino acid (2S,4S)-methylproline (4S-Mep) is present in several secondary metabolites, predominantly from marine organisms, endowed with antibiotic, anticancer, cytotoxic, and anti-proteolytic activities .
- Method: A simple and highly diastereoselective synthetic route for 4S-Mep would be advantageous for the synthesis of various natural products and drugs .
- Results: The results of this research are not explicitly mentioned in the source .
-
Optoelectronic Applications
- Summary: A novel cycloaliphatic monomer for polyimides (PI), 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride (H′-PMDA) is proposed in this work . H′-PMDA shows high polymerizability with various diamines and leads to highly flexible and colorless PI films with very high Tg’s .
- Method: The method involves the use of a novel cycloaliphatic monomer for polyimides .
- Results: The combinations with rigid structures of diamines give rise to PIs with significantly decreased coefficients of thermal expansion (CTE) owing to high extents of in-plane chain orientation induced by thermal imidization .
-
Molecular Design
- Summary: 4-substituted prolines, especially 4-fluoroprolines, have been widely used in molecular design . They are used for tuning the conformational stability of peptides and proteins, studying structure–activity relationships, and developing novel peptide-based materials .
- Method: The method involves the incorporation of both (2S,4R)- and (2S,4S)-methylproline into the Trx1P variant of the model protein thioredoxin .
- Results: The stereochemistry of the 4-methyl group might be a key determinator for successful incorporation during ribosomal synthesis of this protein .
-
Synthesis of Various Natural Products and Drugs
- Summary: The non-proteinogenic amino acid (2S,4S)-methylproline (4S-Mep) is present in several secondary metabolites, predominantly from marine organisms, endowed with antibiotic, anticancer, cytotoxic, and anti-proteolytic activities .
- Method: A simple and highly diastereoselective synthetic route for 4S-Mep would be advantageous for the synthesis of various natural products and drugs .
- Results: The results of this research are not explicitly mentioned in the source .
-
Optoelectronic Applications
- Summary: A novel cycloaliphatic monomer for polyimides (PI), 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride (H′-PMDA) is proposed in this work . H′-PMDA shows high polymerizability with various diamines and leads to highly flexible and colorless PI films with very high Tg’s .
- Method: The method involves the use of a novel cycloaliphatic monomer for polyimides .
- Results: The combinations with rigid structures of diamines give rise to PIs with significantly decreased coefficients of thermal expansion (CTE) owing to high extents of in-plane chain orientation induced by thermal imidization .
Safety And Hazards
This involves examining the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. You can also try online databases like PubChem, ChemSpider, and Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
特性
IUPAC Name |
dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJHLIFSMMYQEN-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@@H](C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678066 | |
| Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
CAS RN |
98935-65-0 | |
| Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



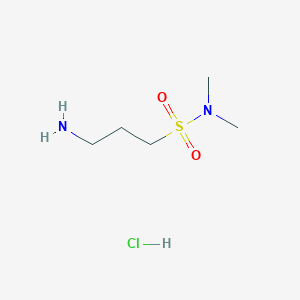
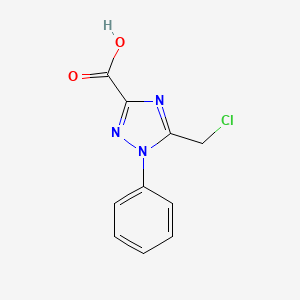
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)
